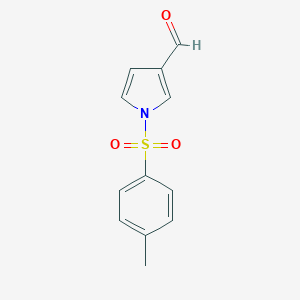

1-Tosyl-1H-pyrrole-3-carbaldehyde

描述

Importance of Pyrrole (B145914) Scaffolds in Heterocyclic Chemistry

The pyrrole nucleus is a privileged structural motif found in a multitude of biologically active compounds and natural products. biolmolchem.comnih.govbiolmolchem.com Its presence in vital molecules like heme, chlorophyll, vitamin B12, and bile pigments such as bilirubin (B190676) highlights its fundamental role in biological processes. wikipedia.org Beyond these natural frameworks, synthetic pyrrole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. nih.govnih.govresearchgate.net The versatility of the pyrrole ring allows it to serve as a template for the design of novel therapeutic agents, with many pyrrole-containing drugs successfully reaching the market. nih.govrsc.org The ability of the pyrrole scaffold to engage in various chemical reactions, including electrophilic substitutions, makes it a valuable building block for the construction of more complex heterocyclic systems. mdpi.com

Significance of C3-Functionalized Pyrroles as Synthetic Intermediates

The direct and regioselective functionalization of the pyrrole ring, particularly at the C3-position, has historically presented a synthetic challenge. rsc.orgnih.gov However, the development of novel synthetic methodologies has enabled access to a wide range of C3-substituted pyrroles, which serve as crucial intermediates in organic synthesis. rsc.orgresearchgate.netrsc.org The introduction of a functional group, such as an aldehyde, at the C3-position of the pyrrole ring provides a handle for further molecular elaboration. nih.gov These C3-formylpyrroles are valuable precursors for the synthesis of a variety of complex molecules, including alkaloids and other natural products. researchgate.net The development of one-pot, multicomponent reactions to generate C3-functionalized pyrroles has further enhanced their accessibility and utility in synthetic chemistry. rsc.orgresearchgate.net

Overview of the Tosyl Protecting Group Strategy in Pyrrole Chemistry

The use of protecting groups is a fundamental strategy in organic synthesis to mask reactive functional groups and direct the course of a reaction. In pyrrole chemistry, the tosyl group is a commonly employed protecting group for the nitrogen atom. nih.govfishersci.co.ukfishersci.com The N-tosyl group serves several important functions: it enhances the stability of the pyrrole ring, modulates its electronic properties, and can act as a directing group in substitution reactions. The tosyl group is generally stable under a variety of reaction conditions but can be removed when desired, often using reagents like sodium hydroxide (B78521) or cesium carbonate. nih.govacs.orgresearchgate.net The choice of the tosyl group over other protecting groups can influence the outcome of a reaction, as demonstrated in studies comparing its reactivity to other sulfonyl protecting groups. researchgate.netnih.gov The tosyl group's ability to be cleaved under specific conditions allows for the synthesis of N-unsubstituted pyrroles, which are often the desired final products. nih.govbath.ac.uk

Research Trajectories for 1-Tosyl-1H-pyrrole-3-carbaldehyde in Academic Research

This compound has emerged as a key building block in contemporary organic synthesis, with researchers exploring its utility in a variety of chemical transformations. Its synthesis is typically achieved through the tosylation of 1H-pyrrole-3-carbaldehyde. The aldehyde functionality at the C3-position allows for a range of reactions, including oxidations to the corresponding carboxylic acid, reductions to the alcohol, and nucleophilic additions.

Recent research has focused on utilizing this compound in multicomponent reactions to construct complex heterocyclic frameworks. For instance, it has been employed in the synthesis of indolyl-pyrrole-3-carbaldehydes through reactions with aryl amines and other aldehydes. Furthermore, the reactivity of the tosyl group itself allows for its substitution, providing a pathway to a diverse array of N-substituted pyrrole derivatives. The distinct electronic effects of the aldehyde at the C3-position, in conjugation with the N-tosyl group, influence the reactivity and cycloaddition efficiency of the molecule.

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 117954-70-8 |

| Molecular Formula | C₁₂H₁₁NO₃S |

| Molecular Weight | 249.29 g/mol |

| Appearance | Typically a solid |

| Solubility | Soluble in various organic solvents |

Interactive Data Table: Reactivity of this compound

| Reaction Type | Reagents | Product Type |

| Oxidation | e.g., Potassium permanganate | 1-Tosyl-1H-pyrrole-3-carboxylic acid |

| Reduction | e.g., Sodium borohydride (B1222165) | (1-Tosyl-1H-pyrrol-3-yl)methanol |

| Nucleophilic Addition | e.g., Thiosemicarbazide (B42300) | Thiosemicarbazone derivatives |

| Multi-Component Reaction | e.g., Aryl amines, dialdehydes | Polycyclic pyrrole derivatives |

| Tosyl Group Substitution | e.g., Strong bases and nucleophiles | N-substituted pyrroles |

属性

IUPAC Name |

1-(4-methylphenyl)sulfonylpyrrole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3S/c1-10-2-4-12(5-3-10)17(15,16)13-7-6-11(8-13)9-14/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJCPINMMJOQEOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10438971 | |

| Record name | 1-TOSYL-1H-PYRROLE-3-CARBALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10438971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117954-70-8 | |

| Record name | 1-TOSYL-1H-PYRROLE-3-CARBALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10438971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Tosyl 1h Pyrrole 3 Carbaldehyde and Its Precursors

Direct Formylation Approaches

Direct formylation methods introduce the aldehyde group onto a pre-formed N-protected pyrrole (B145914) ring. These approaches are valued for their straightforward nature, directly converting a simpler precursor to the desired carbaldehyde.

Vilsmeier-Haack Formylation Strategies with N-Protected Pyrroles

The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic and heterocyclic compounds. The reaction utilizes a substituted amide, typically N,N-dimethylformamide (DMF), and a phosphorus halide, most commonly phosphorus oxychloride (POCl₃), to generate an electrophilic chloroiminium ion known as the Vilsmeier reagent. This reagent then attacks the electron-rich pyrrole ring in an electrophilic aromatic substitution.

For N-protected pyrroles, such as 1-tosyl-1H-pyrrole, the tosyl group serves as a protecting group that stabilizes the pyrrole ring and influences the regioselectivity of the formylation. The reaction proceeds through the formation of the Vilsmeier reagent, which is then attacked by the N-tosylpyrrole. The resulting iminium ion intermediate is subsequently hydrolyzed during aqueous workup to yield the final aldehyde product, 1-tosyl-1H-pyrrole-3-carbaldehyde. While formylation of pyrrole itself can lead to a mixture of 2- and 3-substituted products, the presence of the N-tosyl group can direct the substitution preferentially to the 3-position under controlled conditions.

Table 1: Vilsmeier-Haack Formylation Overview

| Feature | Description |

|---|---|

| Reagents | N,N-Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃) |

| Substrate | 1-Tosyl-1H-pyrrole |

| Key Intermediate | Vilsmeier reagent (chloroiminium ion) |

| Reaction Type | Electrophilic Aromatic Substitution |

| Final Step | Hydrolysis of the iminium salt intermediate |

Multi-Component Reaction Sequences

Multi-component reactions (MCRs) offer an efficient approach to synthesizing complex molecules like this compound and its analogs in a single operation. These reactions combine three or more starting materials, minimizing waste and improving atom economy.

Proline-Catalyzed Mannich Reaction-Cyclization Protocols

A notable multi-component strategy for the synthesis of substituted pyrrole-3-carbaldehydes involves a proline-catalyzed sequence. Proline, an organocatalyst, facilitates a direct Mannich reaction-cyclization cascade. This one-pot protocol typically involves an aldehyde, an aromatic amine, and succinaldehyde (B1195056).

The proposed mechanism begins with two concurrent in-situ formations: an imine generated from the aromatic amine and the starting aldehyde, and a reactive enamine intermediate formed from the reaction of proline with succinaldehyde. These two intermediates then engage in a direct Mannich reaction. The resulting product undergoes an intramolecular cyclization, which regenerates the proline catalyst and forms a dihydropyrrole intermediate. The sequence is completed by an oxidative aromatization step, often mediated by an oxidant like 2-iodoxybenzoic acid (IBX), to yield the final N-aryl-pyrrole-3-carbaldehyde product.

Aldimine-Succinaldehyde Condensation Methodologies

This methodology is fundamentally linked to the proline-catalyzed protocol and specifies the key reactants involved in the condensation. The core of the reaction is the condensation between an in situ generated aldimine (also referred to as an Ar/HetAr/indolyl-imine) and succinaldehyde.

This sequential, one-pot transformation is highly efficient for creating N-arylpyrrole-3-carbaldehydes. The process leverages the initial formation of an imine from a primary amine and an aldehyde. This imine then acts as the electrophile in a subsequent proline-catalyzed Mannich reaction with an enamine derived from succinaldehyde. The resulting intermediate cyclizes and is then aromatized to furnish the substituted pyrrole-3-carbaldehyde. The versatility of this method allows for a wide range of substituents on the pyrrole's nitrogen and C2 positions by varying the initial amine and aldehyde used.

Table 2: Proline-Catalyzed Multi-Component Reaction Mechanism

| Step | Reactants | Intermediate Formed | Description |

|---|---|---|---|

| 1 | Aromatic Amine + Aldehyde | Aldimine (Imine) | In situ formation of the electrophilic imine. |

| 2 | Proline + Succinaldehyde | Enamine | Formation of the nucleophilic enamine catalyst complex. |

| 3 | Aldimine + Enamine | Mannich Product | Proline-catalyzed Mannich reaction between the two intermediates. |

| 4 | Mannich Product | Dihydropyrrole | Intramolecular cyclization and release of the proline catalyst. |

| 5 | Dihydropyrrole + Oxidant (e.g., IBX) | Substituted Pyrrole-3-carbaldehyde | Oxidative aromatization to yield the final product. |

Transition Metal-Catalyzed Syntheses

Transition metal catalysis provides powerful and often novel pathways for the construction of heterocyclic rings, including the pyrrole core of this compound.

Iron(III)-Catalyzed Cyclization Methodologies

An efficient iron(III)-catalyzed consecutive aza-Cope-Mannich cyclization has been developed for the synthesis of nitrogen-containing five-membered heterocycles. Specifically, the reaction between a 2-hydroxy homopropargyl tosylamine and an aldehyde, catalyzed by iron(III) salts such as iron(III) chloride (FeCl₃), can produce 5-alkyl-1-tosyl-2,5-dihydro-1H-pyrrole-3-carbaldehydes. This product is a direct precursor to the fully aromatized target compound.

The proposed mechanism for this transformation involves several key steps:

Reaction of the 2-hydroxy homopropargyl tosylamine and an aldehyde, catalyzed by the iron(III) salt, generates a γ-unsaturated iminium ion.

This iminium ion undergoes a 2-azonia--sigmatropic rearrangement.

The rearranged intermediate then proceeds through an irreversible intramolecular Mannich reaction to give the corresponding dihydro-1H-pyrrole derivative.

This methodology is notable for its efficiency in building two carbon-carbon bonds, one nitrogen-carbon bond, and the heterocyclic ring in a single, regioselective process.

Table 3: Iron(III)-Catalyzed Cyclization Summary

| Feature | Description |

|---|---|

| Catalyst | Iron(III) salts (e.g., FeCl₃) |

| Reactants | 2-Hydroxy homopropargyl tosylamine, Aldehyde |

| Key Steps | Generation of γ-unsaturated iminium ion, 2-azonia--sigmatropic rearrangement, Intramolecular Mannich reaction |

| Product | 5-Alkyl-1-tosyl-2,5-dihydro-1H-pyrrole-3-carbaldehyde |

| Significance | Builds multiple bonds and a ring in one regioselective process |

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds, and they have been effectively employed in the synthesis of functionalized pyrroles. While direct palladium-catalyzed formylation at the 3-position of a pre-formed 1-tosylpyrrole (B123520) is not a commonly reported route, the Suzuki-Miyaura coupling provides an efficient pathway to precursors of the target molecule or its analogs.

A notable application involves the coupling of 3-halo-1-tosylpyrrole derivatives with appropriate coupling partners. For instance, research has demonstrated the successful Suzuki cross-coupling of 3-iodo-2-formyl-1-tosylpyrroles with a variety of arylboronic acids. researchgate.net This reaction, catalyzed by PdCl2(dppf), proceeds efficiently and is compatible with a broad range of arylboronic acids, including those that are electron-rich, electron-poor, hindered, and heterocyclic. researchgate.net This methodology allows for the introduction of diverse substituents at the 3-position of the pyrrole ring, showcasing the potential to synthesize a wide array of 3-aryl-1-tosyl-1H-pyrrole-2-carbaldehydes, which are structurally related to the target compound.

The general applicability of the Suzuki-Miyaura coupling to pyrrole systems is further supported by studies on the arylation of SEM-protected bromopyrroles. nih.gov These reactions proceed under mild conditions to provide aryl-substituted pyrroles in good to excellent yields, demonstrating the robustness of this method for C-C bond formation on the pyrrole nucleus. nih.gov

Below is a table summarizing representative conditions for the Suzuki-Miyaura coupling of a substituted 3-iodopyrrole, which highlights the key parameters of this strategy.

| Catalyst | Base | Solvent | Temperature | Reactants | Product | Yield |

|---|---|---|---|---|---|---|

| PdCl2(dppf) | Na2CO3 | DME | Reflux | 3-Iodo-2-formyl-1-tosylpyrrole and Arylboronic acid | 3-Aryl-2-formyl-1-tosylpyrrole | Good to Excellent |

Isocyanide-Based Synthetic Routes (e.g., TosMIC)

p-Toluenesulfonylmethyl isocyanide (TosMIC) is a versatile reagent in organic synthesis, particularly for the construction of five-membered heterocyclic rings like pyrroles. nih.gov The Van Leusen pyrrole synthesis, which utilizes TosMIC, is a classical and efficient method for preparing substituted pyrroles from electron-deficient alkenes. rsc.orgresearchgate.net This approach is particularly relevant for the synthesis of 3,4-disubstituted pyrroles. nih.govrsc.orgresearchgate.net

The reaction proceeds via a [3+2] cycloaddition mechanism. Under basic conditions, TosMIC is deprotonated to form a carbanion, which then acts as a three-atom synthon. This carbanion attacks a Michael acceptor (an electron-deficient alkene), initiating a cascade of reactions that culminates in the formation of the pyrrole ring with the elimination of the tosyl group as p-toluenesulfinic acid. rsc.orgresearchgate.net

Horner–Wadsworth–Emmons Reaction in conjunction with TosMIC

A powerful strategy for the synthesis of pyrrole-3-carboxylates, which can be precursors to pyrrole-3-carbaldehydes, involves the combination of the Horner–Wadsworth–Emmons (HWE) reaction and the Van Leusen pyrrole synthesis. rsc.org The HWE reaction is a widely used method for the stereoselective synthesis of alkenes from aldehydes or ketones. youtube.com

In this synthetic sequence, an aldehyde is first converted into an α,β-unsaturated ester using the HWE reaction. This unsaturated ester then serves as the electron-deficient alkene (Michael acceptor) in the subsequent reaction with TosMIC. rsc.org For example, various aromatic or aliphatic aldehydes can be reacted with a phosphonate (B1237965) reagent, such as triethyl phosphonoacetate, in the presence of a base to yield the corresponding α,β-unsaturated esters. These esters are then treated with TosMIC and a base, like sodium t-amylate, in a suitable solvent such as toluene (B28343) to afford ethyl 4-substituted-1H-pyrrole-3-carboxylates. rsc.org This two-step process provides a modular and efficient route to highly functionalized pyrroles.

A representative reaction scheme is as follows:

Step 1: Horner–Wadsworth–Emmons Reaction R-CHO + (EtO)₂P(O)CH₂CO₂Et → R-CH=CH-CO₂Et

Step 2: Van Leusen Pyrrole Synthesis R-CH=CH-CO₂Et + TosMIC → 4-R-1H-pyrrole-3-carboxylate

This methodology allows for the introduction of a wide variety of substituents at the 4-position of the pyrrole ring, originating from the initial aldehyde.

Van Leusen Pyrrole Synthesis Modifications

The classical Van Leusen pyrrole synthesis can be modified to access a broader range of substituted pyrroles. One important modification involves the use of α,β-unsaturated ketones (chalcones) as the Michael acceptor. researchgate.net This leads to the formation of 3-aroyl-4-substituted pyrroles, which are valuable intermediates in medicinal chemistry. researchgate.net

The reaction of heteroaryl chalcones with TosMIC provides a route to 3,4-disubstituted pyrroles with diverse functionalities. researchgate.net For instance, chalcones derived from heteroaromatic aldehydes can be reacted with TosMIC in the presence of a base like sodium hydride in a solvent mixture such as DMSO and diethyl ether. researchgate.net This "formal" [2+3] cycloaddition reaction yields 3-(substituted aroyl)-4-heteroaryl pyrrole derivatives. researchgate.net

Furthermore, mechanochemical methods have been applied to the Van Leusen pyrrole synthesis, offering a more environmentally friendly and efficient alternative to traditional solution-phase reactions. frontiersin.org This approach provides 3,4-disubstituted pyrroles in good yields and is compatible with a range of electron-withdrawing groups. researchgate.netfrontiersin.org

The versatility of the Van Leusen reaction and its modifications makes it a cornerstone in the synthesis of polysubstituted pyrroles, providing access to precursors for this compound.

Advanced and Emerging Synthetic Protocols

In addition to established methods, advanced and emerging synthetic protocols offer novel and efficient pathways to this compound and its precursors. These strategies often focus on increasing step economy, employing milder reaction conditions, and enabling the synthesis of complex pyrrole derivatives.

Oxidative Aromatization in Pyrrole Carbaldehyde Synthesis

A key step in several modern syntheses of pyrroles is the oxidative aromatization of a dihydropyrrole intermediate. This strategy allows for the construction of the pyrrole ring in a non-aromatic form, which is then converted to the aromatic pyrrole in a final oxidation step. This approach is particularly useful in multicomponent reactions where the pyrrole ring is assembled in a single pot.

An efficient one-pot protocol for the synthesis of N-arylpyrrole-3-carbaldehydes has been developed that utilizes an IBX (2-iodoxybenzoic acid)-mediated oxidative aromatization. researchgate.netrsc.org This sequential multicomponent reaction involves a proline-catalyzed direct Mannich reaction-cyclization sequence between succinaldehyde and in situ generated imines (from aromatic amines and various aldehydes). researchgate.netnih.govrsc.org The resulting dihydropyrrole intermediate undergoes oxidative aromatization in the presence of IBX to afford the desired N-arylpyrrole-3-carbaldehyde. researchgate.netrsc.org This metal-free method is advantageous due to its operational simplicity and the use of readily available starting materials. rsc.org

The proposed mechanism involves the initial formation of a dihydropyrrole via the Mannich reaction and subsequent intramolecular cyclization. rsc.org This cyclic enamine intermediate is then oxidized by IBX to the corresponding aromatic pyrrole-3-carbaldehyde. rsc.org Other oxidizing agents, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), have also been employed for the oxidative aromatization step in similar synthetic strategies. rsc.org

The table below provides a summary of a typical reaction sequence employing oxidative aromatization.

| Step | Reactants | Catalyst/Reagent | Intermediate/Product |

|---|---|---|---|

| 1. Imine Formation | Aryl amine + Aldehyde | - | In situ generated imine |

| 2. Mannich Reaction/Cyclization | Imine + Succinaldehyde | Proline | Dihydropyrrole |

| 3. Oxidative Aromatization | Dihydropyrrole | IBX | N-Arylpyrrole-3-carbaldehyde |

Etherification Methods for 3-Substituted Pyrroles

The synthesis of precursors to this compound may involve the modification of substituents on the pyrrole ring. Etherification of a 3-hydroxymethylpyrrole derivative represents a potential route to introduce an alkoxymethyl group, which could then be oxidized to the carbaldehyde. The Williamson ether synthesis is a classical and widely applicable method for forming ethers from an alcohol and an alkyl halide. masterorganicchemistry.comwikipedia.org

In the context of pyrrole chemistry, a 3-hydroxymethyl-1-tosylpyrrole could serve as the alcohol component. Deprotonation of the hydroxyl group with a suitable base, such as sodium hydride, would generate the corresponding alkoxide. masterorganicchemistry.com Subsequent reaction of this alkoxide with an alkyl halide in an SN2 reaction would yield the desired 3-alkoxymethyl-1-tosylpyrrole. masterorganicchemistry.comwikipedia.org

The choice of base and solvent is crucial for the success of the Williamson ether synthesis. Strong bases like sodium hydride (NaH) or potassium hydride (KH) are often used to ensure complete deprotonation of the alcohol. masterorganicchemistry.com Dipolar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), are typically employed to facilitate the SN2 reaction. jk-sci.com

While direct examples of this specific etherification on a 3-hydroxymethyl-1-tosylpyrrole are not extensively reported in the literature, the principles of the Williamson ether synthesis are well-established and should be applicable to this substrate, provided that other functional groups present in the molecule are compatible with the reaction conditions.

Optimization and Scale-Up Considerations in this compound Synthesis

The successful transition of a synthetic route from a laboratory setting to a larger, industrial scale is a critical aspect of chemical process development. For the synthesis of this compound, several factors must be carefully optimized to ensure efficiency, safety, reproducibility, and economic viability. Key considerations include reaction conditions, purification methods, and the potential for one-pot procedures to streamline the process.

Optimization of Reaction Parameters

Scaling up the synthesis of pyrrole derivatives, including this compound, necessitates a thorough optimization of reaction parameters. Precise control over temperature is crucial; for instance, maintaining a temperature of 0°C during the addition of tosyl chloride is recommended to prevent the formation of side products. Monitoring the reaction's progress, typically through Thin-Layer Chromatography (TLC), is essential to minimize byproduct formation and ensure the reaction goes to completion.

In the broader context of pyrrole synthesis, strategic changes to reagents and solvents have proven effective for large-scale operations. One notable example involves the synthesis of 4-substituted 1H-pyrrole-3-carboxylates, where replacing sodium tert-butoxide (t-BuONa) and a THF-MeCN solvent system with sodium tert-pentoxide (t-PentONa) and toluene, respectively, facilitated a cleaner reaction. thieme-connect.com This modification allowed for the isolation of products with high purity (>95% HPLC) directly, without the need for extensive purification, and was successfully applied to produce kilograms of the desired compound. thieme-connect.com Such principles are directly applicable to optimizing the synthesis of this compound.

The following table outlines key parameters that require optimization during the scale-up process.

| Parameter | Laboratory-Scale Consideration | Scale-Up Challenge & Optimization Strategy |

|---|---|---|

| Temperature Control | Easily managed with standard lab equipment (e.g., ice baths). | Exothermic reactions can lead to runaways. Requires precise reactor temperature control systems. For tosylation, maintaining 0°C is critical to minimize side reactions. |

| Reagent Addition | Rapid addition is often feasible. | Controlled, slow addition is necessary to manage heat generation and maintain optimal concentration profiles. |

| Solvent & Base Selection | A wide range of solvents and bases may be used (e.g., THF, t-BuONa). | Solvents with higher boiling points and better safety profiles are preferred (e.g., Toluene). Bases may be switched to improve solubility and reduce side reactions (e.g., t-PentONa). thieme-connect.com |

| Reaction Monitoring | Frequent sampling for TLC or GC/MS is straightforward. | Requires robust in-process controls (e.g., HPLC, spectroscopic probes) to track reaction progress without extensive sampling. |

Purification and Isolation on a Larger Scale

While laboratory-scale purification often relies on column chromatography, this method can be inefficient and costly for large quantities. For the scale-up of this compound, alternative purification strategies are necessary. Recrystallization is a preferred method for obtaining high-purity crystalline solids on a large scale. Centrifugal partition chromatography has also been suggested as a viable alternative for larger batches. The ideal scale-up process, as demonstrated in related pyrrole syntheses, is one where reaction conditions are optimized to the point that the product precipitates in high purity, minimizing the need for further purification steps. thieme-connect.com

Streamlining Synthesis: One-Pot Procedures

One-pot reactions are highly desirable for industrial-scale synthesis as they reduce waste, save time, and decrease operational costs by minimizing workup and purification steps. Research into the synthesis of related N-arylpyrrole-3-carbaldehydes has demonstrated the feasibility of gram-scale, one-pot procedures. rsc.orgresearchgate.net An efficient method involves a proline-catalyzed Mannich reaction-cyclization sequence between succinaldehyde and in situ generated imines, followed by an IBX-mediated oxidative aromatization, all performed in a single vessel. rsc.orgresearchgate.net The applicability of this metal-free approach to gram-scale synthesis highlights its potential utility in the large-scale production of this compound and its derivatives. rsc.org

The table below summarizes a comparison of purification techniques for this class of compounds.

| Purification Method | Advantages | Disadvantages | Scale Applicability |

|---|---|---|---|

| Column Chromatography | High resolution and separation efficiency. | Solvent-intensive, time-consuming, high cost, difficult to scale. | Laboratory-scale |

| Recrystallization | Cost-effective, can yield very high purity, scalable. | Requires a suitable solvent system, potential for product loss in mother liquor. | Large-scale |

| Centrifugal Partition Chromatography | Faster than traditional chromatography, less solvent consumption. | Requires specialized equipment. | Pilot and large-scale |

| Direct Isolation/Precipitation | Most efficient and economical, minimal purification needed. | Highly dependent on optimizing reaction conditions to produce a clean product. thieme-connect.com | Ideal for large-scale |

By focusing on these key areas—optimizing reaction conditions, selecting scalable purification methods, and developing efficient one-pot syntheses—the production of this compound can be effectively transitioned from laboratory discovery to large-scale manufacturing.

Reactivity and Synthetic Transformations of 1 Tosyl 1h Pyrrole 3 Carbaldehyde

Reactions at the Formyl Group (C3-Position)

The aldehyde functional group at the C3-position of 1-Tosyl-1H-pyrrole-3-carbaldehyde is a primary site for various chemical reactions, including condensations, olefinations, reductions, and imine formations. These transformations provide pathways to a diverse array of substituted pyrrole (B145914) derivatives.

Aldol (B89426) Condensation Reactions

Aldol condensation reactions involve the reaction of an enolate ion with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, followed by dehydration to yield a conjugated enone. masterorganicchemistry.com While specific examples of this compound undergoing aldol condensation were not found in the provided search results, the general reactivity of aldehydes suggests its capability to participate in such reactions. The presence of heat and conjugation in the potential product would favor the condensation step. masterorganicchemistry.comyoutube.com In a typical scenario, the aldehyde would react with an enolate, generated from a ketone or another aldehyde, under basic or acidic conditions. masterorganicchemistry.com

For instance, in a crossed aldol reaction, this compound would serve as the electrophilic partner, reacting with an enolate derived from a different carbonyl compound. The reaction would proceed through a nucleophilic addition of the enolate to the aldehyde, followed by an elimination of water, often promoted by heat, to form an α,β-unsaturated carbonyl compound. masterorganicchemistry.comyoutube.com

Wittig Olefination Reactions

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones. wikipedia.org this compound can undergo Wittig olefination to convert the formyl group into a carbon-carbon double bond. thieme-connect.debeilstein-journals.org This reaction involves a phosphonium (B103445) ylide, also known as a Wittig reagent. wikipedia.org

In one example, the Wittig reaction of this compound with a (methoxymethylene)phosphorane was used to create a methyl enol ether. thieme-connect.de Another study utilized a Wittig reaction to synthesize 3-(2,5-dimethoxystyryl)-1H-pyrrole from 1-(triisopropylsilyl)-1H-pyrrole-3-carbaldehyde, a related derivative. The reaction of the corresponding phosphonium ylide with the aldehyde yielded a mixture of cis and trans isomers. beilstein-journals.org The stereochemical outcome of the Wittig reaction can often be influenced by the nature of the ylide and the reaction conditions. wikipedia.org

| Reactant 1 | Reactant 2 | Product | Reference |

| This compound | (Methoxymethylene)phosphorane | Methyl enol ether of this compound | thieme-connect.de |

| 1-(Triisopropylsilyl)-1H-pyrrole-3-carbaldehyde | Phosphonium ylide derived from 2,5-dimethoxybenzyl chloride | cis- and trans-3-(2,5-dimethoxystyryl)-1-(triisopropylsilyl)-1H-pyrrole | beilstein-journals.org |

Reductive Transformations

The formyl group of this compound can be readily reduced to a primary alcohol. This transformation is a common and important reaction in organic synthesis. The reduction can be achieved using various reducing agents. A common product of this reduction is 1-Tosyl-1H-pyrrole-3-methanol.

While the search results mention the reduction to 1-Tosyl-1H-pyrrole-3-methanol, specific reducing agents and reaction conditions for this particular transformation were not detailed. However, standard reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed for such reductions of aldehydes to alcohols.

Imine Formation and Subsequent Transformations

The aldehyde group of this compound readily reacts with primary amines to form imines, also known as Schiff bases. These imines are valuable intermediates that can undergo further transformations. rsc.orgnih.gov

For example, the reaction of aldehydes with amines is the initial step in multicomponent reactions for the synthesis of complex heterocyclic systems. rsc.org The in situ generated imines can then participate in subsequent reactions, such as Mannich-type reactions or cycloadditions. rsc.orgnih.gov One study describes a one-pot multicomponent reaction where imines generated from various aldehydes and aromatic amines react with succinaldehyde (B1195056) to produce substituted pyrrole-3-carbaldehydes. rsc.org Although this compound itself was not the starting aldehyde in this specific example, the principle demonstrates the potential for its derived imines to undergo similar transformations.

Furthermore, imines derived from related tosylated indole-3-aldehydes have been shown to participate in reactions to form indolyl-pyrrole-3-carbaldehydes. rsc.org The tosyl group can increase the electrophilicity of the imine and stabilize reaction intermediates. nih.gov

Reactions Involving the Pyrrole Nucleus

The pyrrole ring in this compound, influenced by the electron-withdrawing tosyl group, can participate in cycloaddition reactions.

Derivatization Strategies via the Tosyl Group

N-Functionalization following Tosyl Group Cleavage

The tosyl group of this compound serves as a crucial protecting group, enabling regioselective functionalization of the pyrrole ring. Following the desired transformations, the tosyl group can be cleaved to allow for N-functionalization. This strategy is highlighted by the synthesis of various substituted pyrrole derivatives where the tosyl group is replaced by other functionalities. For example, after utilizing the directing and activating properties of the tosyl group, its removal opens the possibility for introducing a wide range of substituents at the nitrogen atom, thereby creating diverse molecular architectures. This approach is fundamental in the multi-step synthesis of complex heterocyclic systems.

Formation of Fused Heterocyclic Systems

This compound is a valuable precursor for the synthesis of various fused heterocyclic systems with significant biological and medicinal importance. nih.govrsc.orgresearchgate.net

Pyrroloquinoline Scaffolds

The synthesis of pyrrolo[3,2-c]quinoline scaffolds can be achieved from derivatives of this compound. nih.govrsc.orgresearchgate.net A key strategy involves the reductive cyclization of a nitro-substituted pyrrole-3-carbaldehyde. This reaction proceeds through the in situ formation of an amine by the reduction of the nitro group, which then undergoes an intramolecular cyclization with the aldehyde functionality to yield the pyrroloquinoline core. nih.gov This method provides rapid access to these biologically relevant scaffolds. nih.govrsc.orgresearchgate.net

Pyrrolo-oxadiazole and Dihydropyrroloquinoline Architectures

The versatility of this compound extends to the synthesis of pyrrolo-oxadiazole and dihydropyrroloquinoline architectures. nih.govrsc.orgresearchgate.net The formation of pyrrole-oxadiazoles can be accomplished in a two-step process starting from a substituted pyrrole-3-carbaldehyde. This involves initial condensation with a hydrazide, followed by an oxidative cyclization to form the oxadiazole ring. nih.govrsc.org Dihydropyrroloquinoline systems can also be synthesized from similar precursors, showcasing the broad applicability of this starting material in generating diverse heterocyclic structures. nih.govrsc.orgresearchgate.net

Pyrrolidine (B122466) and Dihydro-1H-pyrrole Synthesis

Iron(III)-catalyzed reactions provide a pathway to pyrrolidine and dihydro-1H-pyrrole derivatives. An aza-Cope-Mannich cyclization of 2-hydroxy homoallyl tosylamines with aldehydes, catalyzed by iron(III) salts, yields 3-alkyl-1-tosyl pyrrolidines. organic-chemistry.org This process involves the formation of a γ-unsaturated iminium ion, a 2-azonia- organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement, and an intramolecular Mannich reaction. organic-chemistry.org Furthermore, the cyclization of 2-hydroxy homopropargyl tosylamines under similar conditions leads to the formation of 5-alkyl-1-tosyl-2,5-dihydro-1H-pyrrole-3-carbaldehydes. organic-chemistry.org These reactions are stereoselective, favoring the formation of trans-isomers. organic-chemistry.org

Indole (B1671886) Ring Annulation from Pyrrole-3-carboxaldehydes

The transformation of pyrrole-3-carboxaldehydes into the indole ring system represents a significant synthetic strategy for accessing this privileged heterocyclic motif, which is a core component of many pharmaceuticals and natural products. rsc.orgnih.govacs.orgrsc.org A notable advancement in this area is the conversion of pyrrole-3-carboxaldehydes to highly functionalized 7-amino-5-cyanoindoles. rsc.orgacs.org This method, while not explicitly detailing the use of this compound, provides a foundational methodology for indole annulation from pyrrole-3-carboxaldehyde derivatives.

The general strategy involves a two-step sequence beginning with a three-component Wittig reaction of a pyrrole-3-carboxaldehyde with fumaronitrile (B1194792) and a trialkylphosphine, such as triethylphosphine (B1216732) (PEt₃). rsc.org This reaction generates predominantly the E-alkene, an allylic nitrile, which is then primed for an intramolecular cyclization. rsc.orgacs.org

The subsequent and crucial step is the indole ring closure, which is achieved through an intramolecular Houben-Hoesch reaction. rsc.org This electrophilic cyclization is effectively promoted by a Lewis acid, with boron trifluoride etherate (BF₃·OEt₂) being identified as the most successful reagent for this transformation. rsc.orgacs.org The optimized conditions for this annulation typically involve using a stoichiometric excess of BF₃·OEt₂ in a solvent like 1,2-dichloroethane (B1671644) at elevated temperatures. rsc.orgacs.org The requirement for a stoichiometric amount of the Lewis acid is attributed to its chelation by the 7-aminoindole product, which prevents catalytic turnover. rsc.orgacs.org

This methodology has been shown to be flexible, allowing for the synthesis of a variety of substituted indoles. rsc.org The scope of the reaction tolerates a range of substituents on the initial pyrrole-3-carboxaldehyde, including alkyl, aryl, halogen, and ester groups. acs.org

A specific example of indole synthesis starting from a tosylated pyrrole derivative has been documented. In a "back-to-front" approach for the synthesis of substituted indoles, this compound was utilized as a starting material to successfully synthesize 5-Phenyl-1-tosyl-1H-indole. rsc.org This demonstrates the viability of the tosyl-protected pyrrole-3-carbaldehyde as a substrate for indole ring formation.

The table below summarizes the key steps and reagents involved in the general indole annulation from pyrrole-3-carboxaldehydes.

| Step | Reaction Type | Key Reagents | Product |

| 1 | Wittig Olefination | Fumaronitrile, Trialkylphosphine (e.g., PEt₃) | Allylic Nitrile Intermediate |

| 2 | Intramolecular Cyclization | Lewis Acid (e.g., BF₃·OEt₂) | Substituted Indole |

It is important to note that the reactivity of tosylated pyrrole aldehydes can be influenced by steric factors. For instance, attempts to use 1-tosyl-1H-pyrrole-2-carbaldehyde in certain C-H alkylation reactions were unsuccessful, with the steric hindrance of the N-tosyl group being implicated in the lack of reactivity. acs.org This suggests that the position of the aldehyde and the specific reaction conditions are critical for the successful transformation of N-tosylated pyrrole carbaldehydes.

Mechanistic Investigations of Reactions Involving 1 Tosyl 1h Pyrrole 3 Carbaldehyde

Reaction Pathway Elucidation

The elucidation of reaction pathways for 1-Tosyl-1H-pyrrole-3-carbaldehyde, particularly in multi-component reactions (MCRs), is crucial for understanding how complex molecules can be assembled in a single pot.

Multi-component reactions involving derivatives like this compound are often sequential, one-pot processes that proceed through several distinct mechanistic steps. A well-studied example is the synthesis of N-arylpyrrole-3-carbaldehydes, which provides a model for the reactivity of the title compound. researchgate.netrsc.orgresearchgate.net The reaction typically involves an aldehyde, an amine, and a third component like succinaldehyde (B1195056), and follows a proposed stepwise mechanism. rsc.orgresearchgate.net

The sequence commences with the in situ formation of an imine from an aromatic amine and an aldehyde, such as a substituted N-tosyl-indole-3-aldehyde, which is analogous to this compound. rsc.org Concurrently, a catalyst, often an amino acid like proline, reacts with succinaldehyde to generate a reactive enamine intermediate. rsc.orgresearchgate.net This is followed by a direct Mannich reaction between the imine and the enamine. The resulting Mannich product undergoes an intramolecular cyclization, which releases the catalyst and forms a dihydropyrrole intermediate. The final step is an oxidative aromatization to yield the substituted pyrrole-3-carbaldehyde product. rsc.org

Another relevant mechanistic pathway involves the reaction of vinyl azides with tosylmethyl isocyanide (TosMIC). cdnsciencepub.com This reaction is proposed to begin with a Michael addition of the TosMIC anion to the vinyl azide. The resulting intermediate then undergoes an intramolecular cyclization, followed by proton transfer and elimination of a nitrogen group to generate the final substituted pyrrole (B145914). cdnsciencepub.com

Table 1: Proposed Stepwise Mechanism for Proline-Catalyzed Multi-Component Reaction

| Step | Reactants | Intermediate Formed | Description |

| 1 | Aromatic Amine + Aldehyde (e.g., this compound analogue) | Imine | Formation of an electrophilic imine species in situ. |

| 2 | Succinaldehyde + Proline (catalyst) | Enamine | The catalyst forms a nucleophilic enamine with succinaldehyde. |

| 3 | Imine + Enamine | Mannich Product | A C-C bond is formed via a direct Mannich reaction. rsc.org |

| 4 | Mannich Product | Dihydropyrrole | Intramolecular cyclization occurs with the release of the catalyst. rsc.org |

| 5 | Dihydropyrrole + Oxidant (e.g., IBX) | N-Aryl-pyrrole-3-carbaldehyde | Aromatization via oxidation yields the final stable pyrrole product. rsc.org |

The choice of catalysts and reagents is pivotal in directing the reaction pathway and ensuring high yields and selectivity.

Organocatalysts: Proline is a frequently used organocatalyst in the synthesis of pyrrole-3-carbaldehydes. researchgate.netrsc.org Its secondary amine moiety reversibly forms a nucleophilic enamine with a carbonyl compound (like succinaldehyde), which is a key step in the Mannich reaction sequence. rsc.orgresearchgate.net This catalytic cycle allows for the efficient construction of the pyrrole precursor under mild conditions.

Acid Catalysts: In certain reactions, such as Schiff base formation, catalytic amounts of a protic acid like acetic acid are employed. The acid protonates the carbonyl oxygen of the aldehyde, enhancing its electrophilicity and facilitating nucleophilic attack by an amine. For more challenging substrates, stronger acids like triflic acid (TfOH) can be used to promote reactions that might otherwise fail, although steric hindrance from the N-tosyl group can sometimes prevent product formation even with strong catalysts. acs.org

Bases: Bases such as potassium carbonate (K2CO3) or potassium t-butoxide (t-BuOK) are essential in reactions involving tosylmethyl isocyanide (TosMIC). researchgate.netbeilstein-journals.org They serve to deprotonate the acidic α-carbon of TosMIC, generating a nucleophilic anion that can then participate in Michael additions or cycloadditions. cdnsciencepub.comresearchgate.net

Oxidizing Agents: In multi-step, one-pot syntheses of pyrroles, an oxidizing agent is often required for the final aromatization step. 2-Iodoxybenzoic acid (IBX) is a mild and effective hypervalent iodine reagent used for this purpose. It converts the dihydropyrrole intermediate formed after cyclization into the stable aromatic pyrrole ring without requiring harsh or toxic reagents like DDQ. rsc.orgresearchgate.net

Table 2: Function of Key Catalysts and Reagents

| Catalyst/Reagent | Type | Role in Mechanism | Example Reaction |

| Proline | Organocatalyst | Forms a reactive enamine intermediate with succinaldehyde. rsc.org | Multi-component synthesis of N-aryl-pyrrole-3-carbaldehydes. rsc.orgresearchgate.net |

| Acetic Acid | Acid Catalyst | Protonates the aldehyde's carbonyl group, increasing its electrophilicity. | Schiff base formation with thiosemicarbazides. |

| Triflic Acid (TfOH) | Acid Catalyst | Promotes reactions for sterically hindered or less reactive substrates. acs.org | Synthesis of symmetrical triarylmethanes. acs.org |

| Potassium t-Butoxide | Base | Deprotonates phosphonium (B103445) salts to form ylides or deprotonates TosMIC. beilstein-journals.org | Wittig reactions; Van Leusen pyrrole synthesis. researchgate.netbeilstein-journals.org |

| 2-Iodoxybenzoic acid (IBX) | Oxidizing Agent | Aromatizes dihydropyrrole intermediates to the final pyrrole product. rsc.org | One-pot synthesis of substituted pyrrole-3-carbaldehydes. rsc.org |

| Palladium Catalysts | Transition Metal | Catalyzes cross-coupling reactions to form C-C bonds. beilstein-journals.org | Suzuki and Sonogashira coupling reactions. beilstein-journals.org |

Transition State Analysis in Reaction Sequences

While detailed computational studies on the transition states for reactions involving this compound are not extensively documented in the provided context, mechanistic proposals offer insight into their nature. For instance, in the proline-catalyzed Mannich reaction, the reaction between the enamine and the imine is proposed to proceed through a specific transition state model (Model C) to form the Mannich product. rsc.org The geometry of this transition state is critical for determining the stereochemical outcome of the reaction, should chiral centers be formed.

In reactions involving the cyclization of intermediates, the transition state involves a specific conformational arrangement of the molecule to allow for ring closure. For example, the intramolecular cyclization of the Mannich product to form a dihydropyrrole requires the molecule to adopt a conformation that brings the nucleophilic nitrogen and the electrophilic carbon into proximity. rsc.org Similarly, the proposed mechanism for pyrrole synthesis from vinyl azides and TosMIC involves a transition state for the intramolecular cyclization of the initial Michael adduct. cdnsciencepub.com The stereoselectivity observed in related syntheses, such as the formation of specific diastereomers in the synthesis of piperidine (B6355638) derivatives, is directly controlled by the relative energies of competing transition states. acs.org

Table 3: Features of Proposed Transition States in Related Pyrrole Syntheses

| Reaction Type | Key Feature of Transition State | Consequence |

| Proline-Catalyzed Mannich Reaction | Organized assembly of enamine and imine (e.g., Model C). rsc.org | Dictates the stereochemistry of the resulting Mannich adduct. |

| Intramolecular Cyclization | Favorable conformation for ring closure. rsc.org | Formation of the five-membered dihydropyrrole ring. |

| [3+2] Cycloaddition | Concerted or stepwise interaction of dipolarophile and dipole. | Formation of the initial heterocyclic ring structure. |

| Van Leusen Pyrrole Synthesis | Cyclization of the adduct from a Michael addition. cdnsciencepub.com | Formation of the pyrrole ring precursor prior to elimination of the tosyl group. |

Stereochemical Control and Regioselectivity Studies

Regioselectivity: The substitution pattern on the pyrrole ring is a key aspect of its synthesis and reactivity. The presence of the electron-withdrawing tosyl group on the nitrogen atom significantly influences the regioselectivity of electrophilic substitution. For instance, formylation via the Vilsmeier-Haack reaction is directed to the C-3 position, a meta position relative to the nitrogen, due to the electronic effect of the N-tosyl group.

In multi-component reactions, regioselectivity is also paramount. In the proline-catalyzed synthesis of N-aryl-2-indolyl-1H-pyrrole-3-carbaldehydes, the Mannich reaction occurs specifically between the C-2 of the indole-derived imine and the enamine of succinaldehyde, leading to a single regioisomeric product. rsc.org Similarly, palladium-catalyzed C-H alkylation of electron-deficient 1H-pyrroles can be directed to the C-5 position, adjacent to the NH group, demonstrating high regiocontrol. organic-chemistry.org

Stereochemical Control: While this compound itself is achiral, its reactions can create stereocenters where control is essential. In synthetic sequences that build upon related chiral pyrrole precursors, the stereochemistry can be meticulously controlled. For example, the synthesis of a chiral (2S,3S)-dihydropyrrole derivative relies on stereocontrolled steps prior to the formation of the pyrrole ring system. pitt.edu The relative stereochemistry at C3 and C4 in related heterocyclic systems has been controlled by the choice of reaction, such as using metalloenamine chemistry to afford a (3R,4S) configuration or a nucleophilic substitution to give a (3R,4R) isomer. acs.org The Wittig reaction involving 1-(triisopropylsilyl)-1H-pyrrole-3-carbaldehyde can produce a mixture of cis and trans isomers, which can often be separated, demonstrating a degree of stereochemical outcome that can be influenced by reaction conditions. beilstein-journals.org

Table 4: Summary of Regioselectivity and Stereocontrol

| Reaction Type | Control Type | Outcome | Influencing Factors |

| Vilsmeier-Haack Formylation | Regioselectivity | Electrophilic substitution at C-3. | The electron-withdrawing nature of the N-tosyl group. |

| Proline-Catalyzed MCR | Regioselectivity | Specific C-C bond formation between reactants. rsc.org | Inherent reactivity of the imine and enamine intermediates. rsc.orgresearchgate.net |

| Wittig Reaction | Stereoselectivity | Formation of cis and trans alkene isomers. beilstein-journals.org | Nature of the ylide, aldehyde, and reaction conditions. |

| Nucleophilic Addition to Aldehyde | Stereocontrol | Creation of a new stereocenter at the carbonyl carbon. | Use of chiral reagents or catalysts. |

| Heck/Suzuki Coupling | Regioselectivity | C-C bond formation at the site of the halide/boronic acid. beilstein-journals.org | Position of the leaving group on the pyrrole ring. beilstein-journals.org |

Computational and Theoretical Studies on 1 Tosyl 1h Pyrrole 3 Carbaldehyde

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) has become an invaluable method for elucidating the mechanisms of complex organic reactions. For derivatives of 1-Tosyl-1H-pyrrole-3-carbaldehyde, DFT calculations have been employed to support proposed reaction pathways and understand the energetics of transition states and intermediates.

One notable application involves the iron(III)-catalyzed aza-Cope-Mannich cyclization. organic-chemistry.org In a study focusing on the synthesis of substituted dihydro-1H-pyrroles, DFT calculations were used to model the energy profiles of the key rearrangement and cyclization steps. organic-chemistry.org This reaction proceeds through the generation of a γ-unsaturated iminium ion, a 2-azonia- -sigmatropic rearrangement, and a subsequent intramolecular Mannich reaction. organic-chemistry.org The computational results provided theoretical backing for this proposed sequence, helping to rationalize the observed product formation. organic-chemistry.org

The aldehyde functional group in this compound is a key site for reactivity, participating in reactions such as condensation to form Schiff bases. For instance, the reaction with thiosemicarbazide (B42300) derivatives to form N-tosyl-indole-based thiosemicarbazones involves the condensation of an aldehyde with a primary amine. nih.gov While detailed DFT studies on this specific reaction with the pyrrole (B145914) substrate are not extensively documented, the mechanism is well-established. DFT could be used to model the reaction pathway, including the initial nucleophilic attack of the amine on the aldehyde carbon, the formation of a hemiaminal intermediate, and the subsequent dehydration to yield the final imine (or thiosemicarbazone) product. Such calculations would clarify the role of acid catalysis, which protonates the carbonyl oxygen to enhance the aldehyde's electrophilicity.

Furthermore, the compound serves as a precursor in Wittig-type reactions. beilstein-journals.org A computational study of the Wittig reaction involving this compound could illuminate the energetics of the formation of the betaine (B1666868) and oxaphosphetane intermediates, and the final elimination step to form the alkene, providing a deeper understanding of the reaction's stereochemical outcome.

Electronic Structure Analysis of this compound and its Derivatives

The electronic structure of this compound is significantly influenced by the interplay between the aromatic pyrrole ring, the electron-withdrawing tosyl group, and the aldehyde group. The tosyl group at the N-1 position modulates the electronic properties of the pyrrole ring, enhancing its stability.

DFT calculations are particularly useful for quantifying the electronic characteristics of molecules through the analysis of frontier molecular orbitals (FMOs)—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of these orbitals are crucial indicators of a molecule's reactivity. A lower LUMO energy indicates a higher susceptibility to nucleophilic attack, while a higher HOMO energy suggests a greater ability to donate electrons in reactions.

Theoretical studies on related N-tosylpyrroles in Diels-Alder reactions provide insight into the electronic effects of the tosyl group. conicet.gov.ar The global DFT properties for these related compounds, calculated in electron volts (eV), illustrate these effects.

Interactive Table 1: Global DFT Properties of N-Tosylpyrrole Derivatives

| Compound Name | HOMO (eV) | LUMO (eV) | Chemical Hardness (η) | Electronic Chemical Potential (μ) |

| 1-Tosylpyrrole (B123520) | -3.68 | 1.41 | 4.77 | -1.135 |

| 1-Tosyl-3-nitropyrrole | -4.54 | -2.14 | 4.80 | -3.34 |

Data sourced from theoretical studies on Diels-Alder reactions. conicet.gov.ar Chemical hardness (η) and electronic chemical potential (μ) are calculated from HOMO and LUMO values.

The data shows that adding a nitro group, another strong electron-withdrawing group, to the 3-position significantly lowers both the HOMO and LUMO energies. conicet.gov.ar By analogy, the aldehyde group at the 3-position of this compound would also be expected to lower the FMO energies compared to 1-Tosylpyrrole, thereby influencing its reactivity in cycloaddition and nucleophilic addition reactions. The electron-withdrawing nature of both the tosyl and aldehyde groups decreases the electron density of the pyrrole ring, making it more electrophilic.

Conformational Analysis and Energy Landscapes

Crystallographic studies on a closely related derivative, 4-bromo-2-formyl-1-tosyl-1H-pyrrole, provide significant insight into the preferred conformation. nih.goviucr.org These studies reveal that the pyrrole and tosyl groups adopt a consistent and distinct conformation where the torsion angles around the N-S and N-C(aryl) bonds are both approximately 90°. nih.gov This arrangement results in a pseudo-atropisomeric structure where the two ring systems are nearly perpendicular, resembling an "adjacent-faces-of-a-cube" arrangement. nih.gov A database survey of 851 other structures containing an N-benzenesulfonyl-pyrrole substructure confirms that this orthogonal conformation is a strong energetic preference. nih.gov

Interactive Table 2: Key Torsion Angles in a 1-Tosyl-pyrrole Derivative

| Torsion Angle | Value (°) | Description |

| C(pyrrole)-N-S-C(tosyl) | ~90° | Defines the rotation of the tosyl group relative to the pyrrole ring. |

| S-N-C(pyrrole)-C(pyrrole) | ~90° | Defines the rotation of the pyrrole ring relative to the N-S bond. |

Data derived from crystal structure analysis of 4-bromo-2-formyl-1-tosyl-1H-pyrrole. nih.gov

Additionally, the orientation of the aldehyde group is a key conformational feature. Theoretical calculations on simple substituted pyrroles, such as pyrrole-3-carboxaldehyde, have shown that the energy difference between the cis and trans conformers of the aldehyde group (relative to the adjacent double bond in the ring) is small. conicet.gov.ar This suggests that, in solution, this compound may exist as a mixture of conformers, with a low energy barrier to rotation around the C-CHO bond. This flexibility can be important for its ability to adopt the correct orientation when binding to an enzyme's active site or reacting with another molecule.

Advanced Spectroscopic Characterization in Synthetic and Mechanistic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in both proton (¹H) and carbon-13 (¹³C) spectra, a detailed map of the molecular framework can be constructed.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of 1-Tosyl-1H-pyrrole-3-carbaldehyde provides distinct signals that are characteristic of its structure. The most downfield signal is the aldehyde proton (-CHO), which typically appears as a singlet around 9.9 ppm due to the deshielding effect of the carbonyl group. The protons of the pyrrole (B145914) ring appear as distinct multiplets or triplets in the range of 6.3 to 7.2 ppm.

The tosyl group gives rise to two sets of signals in the aromatic region. The two protons on the tosyl ring adjacent to the sulfonyl group appear as a doublet around 7.8 ppm, while the two protons adjacent to the methyl group appear as a doublet around 7.3 ppm. A characteristic singlet for the methyl group (CH₃) of the tosyl moiety is observed further upfield, typically around 2.4 ppm. For the closely related isomer, 1-Tosyl-1H-pyrrole-2-carbaldehyde, these signals have been reported with high precision: the aldehyde proton at 9.98 ppm (singlet), the tosyl aromatic protons at 7.82 ppm (doublet, J = 8.4 Hz) and 7.34 ppm (doublet, J = 8.1 Hz), and the tosyl methyl group at 2.43 ppm (singlet). rsc.org

Table 1: Representative ¹H NMR Spectral Data

| Proton Assignment | Chemical Shift (δ, ppm) Range | Multiplicity |

| Aldehyde (CHO) | ~9.9 | Singlet |

| Pyrrole H5 | ~7.2 | Multiplet/Triplet |

| Pyrrole H2 | ~7.1 | Multiplet/Triplet |

| Tosyl (Ar-H) | 7.3 - 7.8 | Doublet |

| Pyrrole H4 | ~6.3 | Multiplet/Triplet |

| Tosyl (CH₃) | ~2.4 | Singlet |

Note: Data are typical values compiled from spectroscopic databases and literature on analogous compounds. rsc.org

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides complementary information, confirming the carbon skeleton of the molecule. The aldehyde carbonyl carbon (C=O) is highly deshielded and resonates at approximately 190 ppm. The carbons of the tosyl group's aromatic ring appear in the 125–145 ppm range, while the tosyl methyl carbon gives a signal around 21 ppm. The carbons of the pyrrole ring itself are also observed in the aromatic region.

In the case of the 2-carbaldehyde isomer, the reported ¹³C NMR signals include the aldehyde at 178.9 ppm, the tosyl aromatic carbons between 127.4 and 145.9 ppm, the pyrrole carbons between 112.4 and 133.5 ppm, and the methyl carbon at 21.6 ppm. rsc.org These values serve as a strong reference for the expected shifts in the 3-carbaldehyde isomer.

Table 2: Representative ¹³C NMR Spectral Data

| Carbon Assignment | Chemical Shift (δ, ppm) Range |

| Aldehyde (C=O) | ~190 |

| Tosyl (C-SO₂) | 145-146 |

| Tosyl (C-CH₃) | 134-136 |

| Pyrrole Ring | 112-135 |

| Tosyl (Ar-CH) | 127-131 |

| Tosyl (CH₃) | ~21 |

Note: Data are typical values compiled from spectroscopic databases and literature on analogous compounds. rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the specific functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum would prominently feature a strong absorption band for the aldehyde carbonyl (C=O) stretching vibration, typically around 1660-1680 cm⁻¹. rsc.org For the 2-carbaldehyde isomer, this peak is observed at 1666 cm⁻¹. rsc.org

Other key absorptions include those for the sulfonyl group (S=O) of the tosyl moiety, which typically shows two strong bands around 1350 cm⁻¹ (asymmetric stretch) and 1170 cm⁻¹ (symmetric stretch). nih.gov The spectrum for the 2-carbaldehyde isomer shows related peaks at 1251 cm⁻¹ and 1153 cm⁻¹. rsc.org Aromatic C-H and C=C stretching vibrations from both the pyrrole and tosyl rings are also expected.

Table 3: Key IR Absorption Frequencies

| Functional Group | Vibration Type | Frequency (cm⁻¹) Range |

| Aldehyde C=O | Stretch | 1660 - 1680 |

| Sulfonyl S=O | Asymmetric Stretch | ~1350 |

| Sulfonyl S=O | Symmetric Stretch | ~1170 |

| Aromatic C-H | Stretch | >3000 |

| Aromatic C=C | Stretch | 1450 - 1600 |

Note: Frequencies are based on data from analogous compounds. rsc.orgrsc.orgnih.gov

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. The molecular formula of this compound is C₁₂H₁₁NO₃S. HRMS analysis provides an exact mass measurement that can distinguish this formula from any other with the same nominal mass.

For its isomer, 1-Tosyl-1H-pyrrole-2-carbaldehyde, the calculated exact mass for the protonated molecule ([M+H]⁺) is 250.0538, with an experimentally found value of 250.0537. rsc.org This close correlation provides definitive confirmation of the molecular formula. Similar results are expected for the 3-carbaldehyde isomer, confirming its composition of C₁₂H₁₂NO₃S for the [M+H]⁺ ion.

Table 4: HRMS Data for C₁₂H₁₁NO₃S

| Ion | Calculated m/z ([M+H]⁺) | Found m/z |

| C₁₂H₁₂NO₃S | 250.0538 | ~250.0537 |

Note: Data is based on the reported values for the isomeric compound 1-Tosyl-1H-pyrrole-2-carbaldehyde. rsc.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural proof by determining the precise three-dimensional arrangement of atoms in a single crystal. This technique can unambiguously resolve issues of isomerism, such as confirming the aldehyde group's position at C3 rather than C2. iucr.org It also reveals key conformational details, including bond lengths, bond angles, and the orientation of the tosyl group relative to the planar pyrrole ring. nih.gov

While the specific crystal structure for this compound is not widely published, analysis of closely related compounds like 4-bromo-2-formyl-1-tosyl-1H-pyrrole shows that the tosyl and pyrrole groups adopt a consistent conformation where the plane of the tosyl's phenyl ring is nearly perpendicular to the plane of the pyrrole ring. nih.gov Such a study would confirm the connectivity and provide insight into the intermolecular interactions, such as C-H···O hydrogen bonds, that govern the crystal packing. nih.gov This method is particularly valuable for resolving structural ambiguities that cannot be settled by spectroscopic methods alone. iucr.org

Applications of 1 Tosyl 1h Pyrrole 3 Carbaldehyde As a Versatile Synthetic Intermediate

Building Block for Complex Organic Molecules

The utility of 1-Tosyl-1H-pyrrole-3-carbaldehyde as a synthetic intermediate stems from the reactivity of its constituent parts. The aldehyde functional group is particularly amenable to a variety of reactions, including oxidation to a carboxylic acid, reduction to an alcohol, and various nucleophilic addition and condensation reactions. These transformations enable chemists to elaborate on the core structure, building out more complex molecular architectures.

The aldehyde group can readily participate in multicomponent reactions, which are efficient processes that combine three or more reactants in a single operation to form a complex product. For instance, it can react with amines and other dialdehydes, such as succinaldehyde (B1195056), to generate intricate polycyclic pyrrole (B145914) derivatives. nih.gov This capacity for direct functionalization at the C3-position is highly valuable, as it allows for the strategic construction of substituted pyrroles that are otherwise challenging to synthesize. nih.govrsc.org The ability to readily modify the aldehyde makes this compound a key precursor for a diverse range of substituted pyrroles used in the synthesis of pharmaceuticals and agrochemicals.

Precursor to Biologically Relevant Heterocycles

A significant application of this compound is its role as a precursor in the synthesis of biologically active heterocyclic compounds. ekb.eg The pyrrole nucleus is a privileged scaffold found in numerous natural products and pharmaceutical agents. scispace.comekb.eg By using this compound as a starting material, researchers can access a variety of more complex heterocyclic systems.

One key transformation is the reaction with thiosemicarbazides to form thiosemicarbazone derivatives. These derivatives are critical scaffolds in medicinal chemistry. For example, N-tosyl substituted indole-based thiosemicarbazones, synthesized from this aldehyde precursor, have been identified as potent competitive inhibitors of tyrosinase, an enzyme implicated in melanogenesis and certain neurological conditions. researchgate.net

Furthermore, derivatives of this compound have shown notable antibacterial activity. Research has demonstrated efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli, indicating its potential as a starting point for the development of new antibacterial agents. The aldehyde functionality is also crucial for constructing fused heterocyclic systems with medicinal importance, such as pyrroloquinolines and pyrrolo-oxadiazoles, through sequential multicomponent reactions. nih.govrsc.orgamanote.com

Table 1: Examples of Biologically Relevant Heterocycles Derived from Pyrrole-3-Carbaldehyde Scaffolds

| Precursor/Intermediate Class | Resulting Heterocycle | Biological Relevance/Application | Citations |

|---|---|---|---|

| N-Tosyl-indole hybrid thiosemicarbazones | Thiosemicarbazone Derivatives | Competitive Tyrosinase Inhibitors | researchgate.net |

| Pyrrole-3-carbaldehyde derivatives | Pyrrole-based compounds | Antibacterial agents (active against S. aureus, E. coli) | |

| Indolyl-pyrrole-3-carbaldehydes | Pyrroloquinolines, Pyrrolo-oxadiazoles | Bioactive Fused Heterocyclic Scaffolds | nih.govrsc.org |

| 2-Phenyl-1H-pyrrole-3-carboxamides (with N-sulfonyl group) | Arylsulfonamide of 2-phenylpyrrole | 5-HT6 Receptor Inverse Agonists | nih.govacs.org |

Synthesis of Pyrrole-Containing Scaffolds for Drug Discovery Research

In the field of drug discovery, this compound and its derivatives serve as key building blocks for creating libraries of compounds for screening. The N-tosyl pyrrole framework is a recognized scaffold for developing therapeutic agents. nih.govacs.org For example, the degradation of a more complex 1H-pyrrolo[3,2-c]quinoline scaffold to a simpler 2-phenyl-1H-pyrrole-3-carboxamide, which is subsequently N-sulfonylated, has been used to develop potent and selective 5-HT6 receptor inverse agonists with potential for treating cognitive disorders. nih.govacs.org

The compound is also a precursor for pyrrole-based kinase inhibitors, an important class of drugs in oncology. The aldehyde group provides a convenient handle for introducing the necessary pharmacophoric elements to achieve specific binding to the target kinase. The versatility of the aldehyde allows for its conversion into various functional groups, enabling extensive structure-activity relationship (SAR) studies to optimize the potency and selectivity of potential drug candidates.

Role in Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) is a strategy that aims to create structurally diverse small molecules from simple starting materials in a limited number of steps. This compound is a valuable tool in this approach. Its functional groups allow for divergent reaction pathways, leading to a wide range of molecular skeletons from a single precursor.

One example of its application in DOS is in the synthesis of isomeric azapyrrolizinone systems, such as pyrrolo[1,2-b]pyrazol-6-one. rsc.org In this type of synthesis, the pyrrole-3-carbaldehyde is first condensed with other reagents, and subsequent intramolecular reactions lead to the formation of complex, fused heterocyclic systems. This strategy allows for the rapid generation of molecular diversity, which is crucial for exploring new areas of chemical space in the search for novel bioactive compounds. The reactivity of the aldehyde, combined with potential reactions at the pyrrole ring itself, makes it a powerful node for creating libraries of diverse and complex molecules. rsc.org

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

Future synthetic research will likely focus on creating more environmentally benign and efficient methods for producing 1-Tosyl-1H-pyrrole-3-carbaldehyde and its analogues. Traditional multi-step batch syntheses are often inefficient and generate significant waste. nih.gov The development of one-pot, multicomponent reactions under mild conditions represents a significant step forward, offering a more practical and sustainable approach. nih.govrsc.org

Key areas for future development include:

Continuous Flow Chemistry: Automated microreactor-based continuous flow chemistry is an emerging technology for synthesizing small molecules, including pyrrole (B145914) derivatives. nih.govacs.org This method offers advantages such as high efficiency, reduced waste, cost-effectiveness, and the ability to perform multistep reactions in a single, uninterrupted sequence. nih.gov Applying flow chemistry to the synthesis of this compound could significantly accelerate the generation of compound libraries for drug discovery. nih.govacs.org

Microwave-Assisted Synthesis: Microwave technology has been shown to dramatically reduce reaction times in the synthesis of pyrrole derivatives, making it a promising tool for rapid lead generation in medicinal chemistry. researchgate.net Exploring microwave-assisted routes could offer a faster, more energy-efficient alternative to conventional heating methods.

Green Catalysis and Solvents: Research into the use of sustainable catalysts, such as organocatalysts or earth-abundant metals, is crucial. researchgate.net Furthermore, employing greener solvents like water, as demonstrated in some pyrrole syntheses, can significantly reduce the environmental impact of the production process. thieme-connect.de One-pot syntheses using catalytic amounts of reagents like lithium hydroxide (B78521) monohydrate also contribute to greener chemistry. nih.gov

Exploration of New Reactivity Modes and Synthetic Transformations

The aldehyde and tosyl groups of this compound provide a rich platform for chemical modifications. Future research should aim to explore novel transformations to expand the chemical space accessible from this intermediate.

Aldehyde Group Transformations: The aldehyde functionality is a versatile handle for various reactions. It readily participates in nucleophilic additions and condensations to create a diverse range of heterocyclic systems. For instance, reaction with thiosemicarbazides yields thiosemicarbazone derivatives, which have shown potential in medicinal chemistry. Future work could explore its use in multicomponent reactions, such as the Van Leusen pyrrole synthesis, which utilizes tosylmethyl isocyanide (TosMIC) in [3+2] cycloaddition reactions to construct complex pyrrole structures. nih.govresearchgate.net

Tosyl Group Modifications: The tosyl group, while serving as a protecting group, can also be replaced by various nucleophiles, allowing for the synthesis of a wide array of N-substituted pyrrole derivatives. Investigating novel deprotection strategies or direct functionalization at the nitrogen atom after tosyl group removal could yield new classes of compounds.

Domino and Cascade Reactions: Designing domino or cascade reactions starting from this compound or its precursors can provide rapid access to complex molecular architectures. researchgate.net Such sequences, which form multiple chemical bonds in a single operation, are highly efficient and atom-economical. researchgate.net The use of this aldehyde as a building block for medicinally important fused heterocycles is a particularly promising area. nih.govrsc.org

Catalytic Asymmetric Synthesis Utilizing the Chiral Potential

The development of chiral molecules is a cornerstone of modern medicinal chemistry. While this compound itself is achiral, its derivatives possess significant potential for use in catalytic asymmetric synthesis.

Asymmetric Transformations of the Aldehyde: The aldehyde group is an ideal starting point for introducing chirality. Future research could focus on the enantioselective reduction of the aldehyde to a chiral alcohol or its use in asymmetric aldol (B89426), Henry, or Wittig-type reactions. snnu.edu.cn

Chiral Pyrrole Derivatives: The synthesis of chiral dihydropyrrole-3-carbaldehydes has been demonstrated, showcasing the feasibility of creating stereocenters on the pyrrole ring system. researchgate.net Organocatalytic approaches, for instance using BINOL-phosphoric acid catalysts, have been successfully employed for enantioselective cycloadditions to generate chiral pyrrolizine structures from related pyrrole precursors. nih.gov This highlights the potential for developing highly enantioselective transformations for derivatives of this compound.

Atroposelective Synthesis: For sterically hindered derivatives, the restricted rotation around the aryl-pyrrole or tosyl-pyrrole bond could lead to atropisomerism. The development of catalytic methods to control this axial chirality would open a new dimension in the stereoselective synthesis of this compound class. snnu.edu.cn

Integration into Automated Synthesis Platforms

The increasing demand for large compound libraries for high-throughput screening in drug discovery and materials science necessitates the use of automated synthesis.

Flow Chemistry for Library Generation: As mentioned, continuous flow synthesis is highly amenable to automation. nih.govacs.org Integrating the synthesis of this compound and its subsequent diversification into automated flow platforms would enable the rapid and efficient generation of large numbers of analogues with high purity. nih.govresearchgate.net

Automated Microwave Synthesis: Automated library generation can also be achieved through sequential microwave irradiation methods, which combine the speed of microwave heating with robotic handling. researchgate.net

Machine Learning and AI: The future of chemical synthesis will likely involve the integration of machine learning and artificial intelligence to predict reaction outcomes and optimize conditions. researchgate.net Applying these technologies to the synthesis of pyrrole derivatives could accelerate the discovery of new compounds with desired properties.

Expansion of Applications in Chemical Biology and Material Science

The pyrrole scaffold is a well-known pharmacophore, and the unique substitution pattern of this compound makes it a promising candidate for various applications.